2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Systematic Nomenclature
The IUPAC name for digitonin—2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol —reflects its spirostane aglycone (digitogenin) conjugated to a pentasaccharide chain. The aglycone core consists of a cyclopenta[a]phenanthrene system with hydroxyl and methyl substituents, while the glycan moiety comprises glucose, galactose, and xylose units linked via specific glycosidic bonds.
Molecular Formula and Mass
Digitonin’s molecular formula, $$ C{56}H{92}O_{29} $$, corresponds to a monoisotopic mass of 1229.31 g/mol . The high oxygen content (29 oxygen atoms) arises from the polyhydroxylated aglycone and glycan components. Table 1 summarizes key molecular parameters.
Table 1: Molecular characteristics of digitonin
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ C{56}H{92}O_{29} $$ | |
| Molecular weight | 1229.31 g/mol | |
| Specific rotation | $$-45^\circ$$ to $$-50^\circ$$ |
The specific rotation, measured at $$ c = 5 $$ in acetic acid, confirms the compound’s chirality and stereochemical complexity.
Properties
IUPAC Name |
2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNZZJYBXQAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Koenigs-Knorr Glycosylation
The Koenigs-Knorr method remains a cornerstone for synthesizing β-glycosides. A modified protocol using peracetylated 1-bromo sugars (e.g., D-glucose, D-galactose) enables glycosylation of steroidal aglycones at room temperature with minimal degradation of the γ-lactone ring in cardenolides. For instance, steroidal alcohols react with peracetylated bromo-glycosyl donors in the presence of silver triflate (AgOTf) or stannous chloride (SnCl₂) to yield protected glycosides. Subsequent deprotection via sodium methoxide hydrolysis affords β-glycosides in yields exceeding 65%. This method is critical for installing the trisaccharide moiety at C3 and C6 of the steroid core, though competing α-anomer formation requires careful optimization of solvent polarity (e.g., propionitrile for β-selectivity).
Sulfoxide-Mediated Glycosylation
Patents describe sulfoxide intermediates for stereocontrolled glycosylation. Para-methoxy phenyl sulfoxide leaving groups facilitate β-selective couplings between thioglycosides and steroidal hydroxyl groups under mild conditions (toluene, 2,6-di-tert-butyl-4-methylpyridine). This approach avoids harsh acid catalysts, preserving acid-sensitive functionalities like the Δ⁷,⁸ double bond in the target compound. Yields for disaccharide attachments range from 38–72%, depending on steric hindrance.
Enzymatic Glycosylation Approaches
UDP-Glucose-Dependent Glycosyltransferases
Cell-free systems utilizing UDP-glucose and recombinant glycosyltransferases (GTs) enable regiospecific glycosylation. For example, UGT74AN1 from Ophiopogon saundersiae catalyzes glucosylation of testosterone at C17β-OH with 85% conversion efficiency in Tris-HCl buffer (pH 8.5, 10 mM MgCl₂). Similarly, YjiC1 from Bacillus subtilis transfers glucose to bufadienolides at C3β-OH, achieving 92% regioselectivity. These enzymes are ideal for sequential glycosylation of the steroid’s C3 and C17 positions, though their substrate scope for branched trisaccharides remains untested.
Whole-Cell Biotransformation
Engineered E. coli co-expressing GTs (e.g., OsSGT1) and chaperones (e.g., pGro7) glycosylate steroidal substrates in vivo. However, poor membrane permeability of aglycones necessitates pre-glycosylation for intracellular uptake. A two-step process—chemical glycosylation followed by whole-cell acetylation—yields monoacetylated derivatives (e.g., 6′-acetyl-testosterone glucoside) with 70% purity after HPLC. Scaling this method to install three glucose units would require orthogonal protecting groups to prevent over-acylation.
Hybrid Chemical-Enzymatic Synthesis
Chemoenzymatic Trisaccharide Assembly
A convergent strategy involves synthesizing the steroidal core with a C3β-OH primer, followed by enzymatic glycosylation. For example:
- Chemical Step : Install a C3β-glucose unit via Koenigs-Knorr glycosylation using peracetylated bromo-glucose.
- Enzymatic Step : Use a GT (e.g., EcSGA1) to attach a second glucose unit to the C6 position via UDP-glucose.
- Final Glycosylation : Employ a cell-free system with a disaccharide donor (e.g., cellobiose phosphorylase) to add the terminal glucose.
This approach mitigates protecting group incompatibilities and achieves an overall yield of 42% for analogous trisaccharides.
Solid-Phase Glycan Assembly
Automated synthesizers with fluorous-tagged acceptors enable stepwise glycan elongation. Zhang et al. demonstrated this for ganglioside GM3 using a thermosensitive polymer support. Applied to the target compound, the steroid aglycone could be immobilized, allowing iterative glycosylations with trichloroacetimidate donors. However, the method’s efficiency for bulky steroids remains unverified.
Analytical Validation
Structural Elucidation
1H and 13C NMR (700 MHz) with 2D techniques (COSY, HSQC, HMBC) confirm glycosidic linkages and stereochemistry. For instance, HMBC correlations between H-1′ of glucose (δ 4.68) and C-3 of the steroid (δ 79.2) verify β-configuration. LC-MS (ESI+) provides molecular ion validation ([M+Na]⁺ = 1,557.6 calculated), while HPLC (C18, acetonitrile/water gradient) ensures >95% purity.
Challenges and Optimization
- Steric Hindrance : Bulky substituents at C4, C9, and C14 impede glycosylation at C6. Using smaller protecting groups (e.g., acetyl vs. benzyl) improves accessibility.
- Solubility : Hydrophobic steroid cores require co-solvents (e.g., DMSO:THF 1:4) during enzymatic reactions.
- Anomeric Control : Enzymatic methods favor β-selectivity, whereas chemical routes require additives like TMU for β:α ratios >10:1.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would regenerate hydroxyl groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
The compound exhibits strong antioxidant capabilities. It has been shown to enhance the body's defense against oxidative stress by modulating key signaling pathways. For instance, studies indicate that it may activate the Keap1-Nrf2 pathway, which is crucial for cellular antioxidant responses . This property is particularly beneficial in preventing cellular damage in conditions such as chronic obstructive pulmonary disease (COPD) and lung fibrosis.
1.2 Neuroprotective Effects
Research indicates that the compound can promote neural differentiation in adipose-derived stem cells through microRNA signaling pathways. This suggests its potential use in neurodegenerative diseases where promoting nerve cell growth and repair is critical .
1.3 Cardioprotective Effects
The compound has demonstrated cardioprotective effects by reducing oxidative stress in cardiac cells. It enhances the activities of key antioxidant enzymes and reduces apoptosis markers during oxidative injury . This application is vital for developing treatments for heart diseases.
Nutraceutical Applications
2.1 Dietary Supplementation
Due to its antioxidant and anti-inflammatory properties, this compound could be incorporated into dietary supplements aimed at improving overall health and preventing chronic diseases . Its potential to modulate metabolic pathways makes it a candidate for managing conditions like obesity and diabetes.
2.2 Functional Foods
Incorporating this compound into functional foods can enhance their health benefits. Its ability to improve metabolic functions and reduce inflammation may help develop food products that support cardiovascular health and metabolic wellness .
Cosmetic Applications
3.1 Anti-Aging Formulations
The antioxidant properties of the compound make it an excellent candidate for anti-aging skincare products. By protecting skin cells from oxidative damage and promoting cellular regeneration, it can help reduce signs of aging such as wrinkles and fine lines .
3.2 Skin Repair Products
Its potential to enhance wound healing through modulation of inflammatory responses can be harnessed in topical formulations aimed at skin repair and rejuvenation .
Research and Development
4.1 Clinical Trials
Ongoing clinical trials are investigating the efficacy of this compound in various therapeutic areas including neurodegenerative diseases and metabolic disorders. Preliminary results show promise in improving patient outcomes through its multifaceted biological activities .
4.2 Future Directions
Future research should focus on understanding the molecular mechanisms underlying its pharmacological effects and exploring its potential as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, its hydroxyl groups might form hydrogen bonds with proteins, altering their structure and function. The compound’s cyclic structures could also enable it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Divergences
The compound shares structural motifs with other glycosylated triterpenoids, such as:
Key Observations :
- The target compound exhibits higher glycosylation density compared to analogs in and , likely influencing its solubility and receptor interactions .
- Unlike the spiro-oxane compound (), the target lacks a spiro junction but incorporates a 6-methylheptan-2-yl side chain , enhancing steric bulk .
Physicochemical Properties
Computational Comparison Methods
2D Similarity Analysis
- Fingerprint-based methods (e.g., OpenEye’s Shape + color score) classify the target as distinct from 640 reference molecules due to its unique glycosylation pattern .
- Bit-vector comparisons (e.g., MACCS keys) show <40% similarity to most triterpenoids in databases, highlighting scaffold divergence .
3D Shape-Based Overlay (ROCS)
- ROCS analysis aligns the target’s steroidal core with SPI-15 (a reference inducer of apoptosis) but identifies divergent side-chain conformations, suggesting varied bioactivity .
Graph Theory-Based Comparison
- Graph isomorphism approaches reveal the target’s cyclopenta[a]phenanthren core as a conserved subgraph in 75% of triterpenoids but flag its glycosyl branches as unique .
Research Findings and Implications
Scaffold Hopping Potential: Despite 3D shape overlap with apoptosis inducers (e.g., SPI-15), the target’s glycosylation may redirect bioactivity toward anti-inflammatory or metabolic pathways .
Solubility vs. Bioactivity : High glycosylation improves water solubility but may reduce membrane permeability, a trade-off observed in similar compounds .
Collision Cross-Section Utility : The target’s CCS values (e.g., 332.0 Ų for [M+H]⁺) provide a rapid identification metric in mass spectrometry, distinguishing it from less-glycosylated analogs .
Biological Activity
The compound identified as 2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy... is a complex polyphenolic structure that has garnered attention for its potential biological activities. Its intricate molecular architecture suggests a range of therapeutic applications. This article reviews the biological activity of this compound based on existing literature and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a monoisotopic mass of approximately Da . The structural complexity includes multiple hydroxyl groups and sugar moieties which are often associated with enhanced biological activity.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of similar polyphenolic compounds. The presence of multiple hydroxyl groups is known to contribute to free radical scavenging capabilities. For instance:
- Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing oxidative stress .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can inhibit inflammatory pathways:
- Case Study : In vitro studies showed that polyphenolic compounds could downregulate pro-inflammatory cytokines in macrophages .
Cardioprotective Properties
The cardioprotective effects of polyphenols have been widely documented:
- Mechanism : These compounds may reduce oxidative stress and inflammation in cardiac tissues . They also enhance endothelial function by improving nitric oxide availability.
Neuroprotective Effects
Some studies suggest that this compound may exhibit neuroprotective properties:
- Mechanism : It is hypothesized that it can mitigate oxidative stress-induced neuronal damage through the activation of neuroprotective signaling pathways .
Research Findings
Case Studies
- Cardiovascular Health : A study involving a similar polyphenolic compound showed significant reductions in LDL cholesterol levels and improvements in arterial function in hyperlipidemic models.
- Neuroprotection in Animal Models : Research indicated that administration of polyphenolic extracts improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta accumulation.
Q & A
How can researchers optimize the synthesis of this compound given its structural complexity?
Basic Research Focus : Synthesis protocols and purification challenges.
Methodological Answer :
- Stepwise Modular Synthesis : Break down the molecule into glycone (carbohydrate) and aglycone (steroidal) moieties. Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to manage regioselectivity during glycosidic bond formation .
- Catalytic Glycosylation : Employ Schmidt-type glycosylation with triflic acid catalysts to enhance yield and reduce side reactions .
- Purification : Utilize reverse-phase HPLC with C18 columns and acetonitrile/water gradients, monitoring purity via LC-MS (m/z 1200–1500 range) .
Advanced Research Focus : Scaling up synthesis while retaining stereochemical fidelity.
- Computational Reaction Path Screening : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict activation barriers for critical steps, minimizing trial-and-error experimentation .
- Dynamic NMR for Stereochemical Validation : Use NOESY and ROESY to confirm spatial arrangements of hydroxyl and methyl groups in the steroidal core .
What analytical techniques are most reliable for characterizing this compound’s structure?
Basic Research Focus : Primary structural confirmation.
- 1H/13C NMR : Assign peaks for anomeric protons (δ 4.5–5.5 ppm) and steroidal methyl groups (δ 0.8–1.2 ppm). Use HSQC to correlate hydroxyl protons with carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (expected [M+Na]+ ~1423.5 Da) with <2 ppm error .
Advanced Research Focus : Resolving conformational ambiguities.
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl4) to resolve glycone-aglycone interface geometry. Compare with predicted crystal packing from Mercury software .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO/water mixtures to model hydrogen-bonding networks influencing stability .
How can computational modeling elucidate its potential biological interactions?
Basic Research Focus : Target prediction.
- Docking Studies : Use AutoDock Vina to screen against nuclear receptors (e.g., glucocorticoid receptor PDB: 3CLD). Prioritize binding poses with ΔG < −8 kcal/mol .
Advanced Research Focus : Mechanistic insights into glucose regulation.
- Metadynamics for Free-Energy Landscapes : Simulate interactions with glucose transporters (GLUT4) to identify key residues (e.g., Trp388, Asn317) involved in binding .
- Machine Learning (ML)-Driven QSAR : Train models on steroid-glycoside datasets to predict IC50 values for glucose uptake inhibition .
What experimental designs are suitable for assessing its stability under physiological conditions?
Basic Research Focus : Hydrolytic stability.
- pH-Rate Profiling : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via UV-Vis (λ = 270 nm for steroidal chromophore). Calculate t1/2 using first-order kinetics .
Advanced Research Focus : Oxidative stress resistance.
- Electrochemical Analysis : Perform cyclic voltammetry (scan rate 100 mV/s) to identify oxidation potentials. Correlate with ROS scavenging assays in HepG2 cells .
How can contradictory data on its bioactivity be resolved?
Case Example : Discrepancies in reported IC50 values for glucose-lowering effects.
- Source Analysis : Compare assay conditions (e.g., cell lines: INS-1 vs. C2C12; glucose concentration: 5 mM vs. 25 mM) .
- Meta-Statistical Approach : Apply mixed-effects models to aggregate data, adjusting for covariates like incubation time and solvent (DMSO vs. ethanol) .
What strategies mitigate challenges in isolating intermediates during synthesis?
- Membrane Separation Technologies : Use nanofiltration (MWCO 500 Da) to retain high-MW intermediates, achieving >90% purity .
- Continuous Flow Chemistry : Implement microreactors for real-time monitoring of glycosylation steps, reducing byproduct formation .
How can reaction mechanisms be validated for critical steps like glycosylation?
- Isotopic Labeling : Synthesize 18O-labeled glycosyl donors to track oxygen migration via FT-IR .
- In Situ IR Spectroscopy : Monitor triflate intermediates (ν = 1250 cm−1) during Schmidt glycosylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
